molecular formula C17H17ClN4O2S B3963715 N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide

N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B3963715
M. Wt: 376.9 g/mol
InChI Key: JBNXZJCXMYAWMF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC belongs to the class of piperazinecarbothioamide derivatives, which have been found to exhibit a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activities of various neurotransmitters, such as serotonin, dopamine, and GABA. This compound has been found to increase the levels of these neurotransmitters in the brain, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide is its broad spectrum of pharmacological activities, which makes it a promising candidate for the treatment of various disorders. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide. One of the potential areas of investigation is the use of this compound in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. This compound may also be investigated for its potential use as an analgesic and anti-inflammatory agent. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a variety of pharmacological activities, including anticonvulsant, analgesic, anti-inflammatory, and antidepressant effects. This compound has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-13-2-1-3-14(12-13)19-17(25)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(23)24/h1-7,12H,8-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNXZJCXMYAWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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